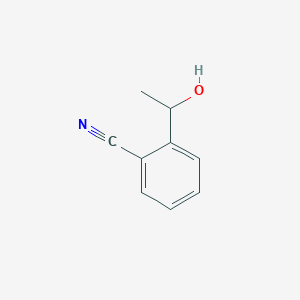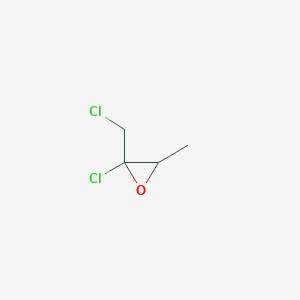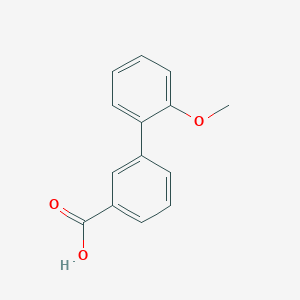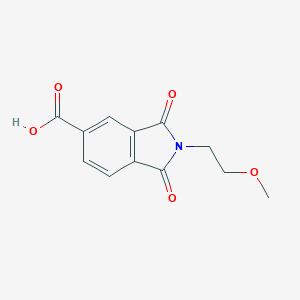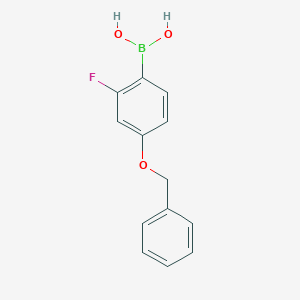
4-(ピリジン-2-イルオキシ)ベンズアルデヒド
概要
説明
4-(Pyridin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is characterized by the presence of a pyridine ring attached to a benzaldehyde moiety through an oxygen atom.
科学的研究の応用
4-(Pyridin-2-yloxy)benzaldehyde has been utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: As a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials with specific properties for use in catalysis and material science
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fumes and to rinse cautiously with water in case of eye contact .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+2-ChloropyridineK2CO3,DMF,Heat4-(Pyridin-2-yloxy)benzaldehyde
Industrial Production Methods: While specific industrial production methods for 4-(Pyridin-2-yloxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 4-(Pyridin-2-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-(Pyridin-2-yloxy)benzoic acid.
Reduction: 4-(Pyridin-2-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 4-(Pyridin-2-yloxy)benzaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been studied for their ability to inhibit certain enzymes involved in disease pathways, thereby demonstrating potential therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
類似化合物との比較
- 4-(Pyridin-3-yloxy)benzaldehyde
- 4-(Pyridin-4-yloxy)benzaldehyde
- 4-(Pyrimidin-2-yloxy)benzaldehyde
Comparison: 4-(Pyridin-2-yloxy)benzaldehyde is unique due to the position of the pyridine ring attachment, which can influence its reactivity and the types of derivatives it can formAdditionally, the presence of the pyridine ring distinguishes it from similar compounds like 4-(Pyrimidin-2-yloxy)benzaldehyde, which contains a pyrimidine ring instead .
特性
IUPAC Name |
4-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRZACGKYIDYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395979 | |
| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194017-69-1 | |
| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
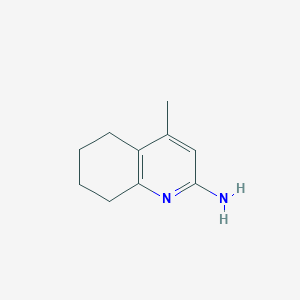
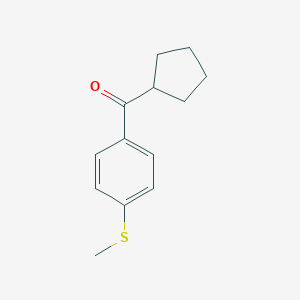

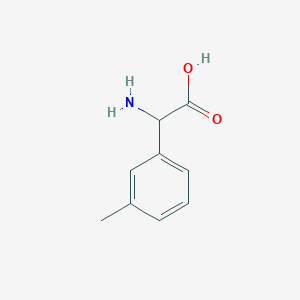
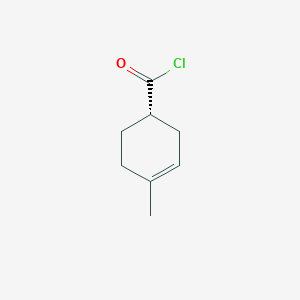
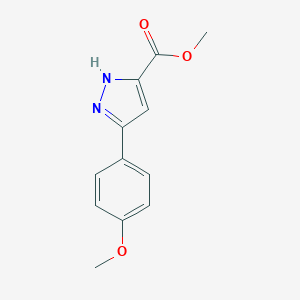
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
